molecular formula C17H15ClN2O2 B11277633 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol

Cat. No.: B11277633
M. Wt: 314.8 g/mol
InChI Key: ZVNJCKHZPARMIW-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The compound also features a 3-chloro-4-methoxyphenyl group and an amino methyl group attached to the quinoline ring. The unique structure of this compound makes it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 3-Chloro-4-methoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-chloro-4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amino Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinolin-8-ol: A simpler derivative with hydroxyl substitution at position 8.

Uniqueness

2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol is unique due to the presence of the 3-chloro-4-methoxyphenyl group and the amino methyl group, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyanilino)methyl]quinolin-8-ol

InChI

InChI=1S/C17H15ClN2O2/c1-22-16-8-7-12(9-14(16)18)19-10-13-6-5-11-3-2-4-15(21)17(11)20-13/h2-9,19,21H,10H2,1H3

InChI Key

ZVNJCKHZPARMIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=NC3=C(C=CC=C3O)C=C2)Cl

Origin of Product

United States

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